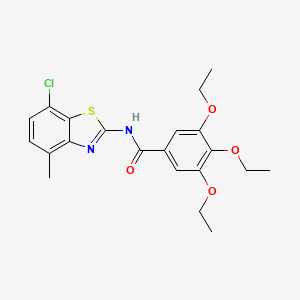

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide

CAS No.: 906784-40-5

Cat. No.: VC4601740

Molecular Formula: C21H23ClN2O4S

Molecular Weight: 434.94

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 906784-40-5 |

|---|---|

| Molecular Formula | C21H23ClN2O4S |

| Molecular Weight | 434.94 |

| IUPAC Name | N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide |

| Standard InChI | InChI=1S/C21H23ClN2O4S/c1-5-26-15-10-13(11-16(27-6-2)18(15)28-7-3)20(25)24-21-23-17-12(4)8-9-14(22)19(17)29-21/h8-11H,5-7H2,1-4H3,(H,23,24,25) |

| Standard InChI Key | BSANCCYXTRJODI-UHFFFAOYSA-N |

| SMILES | CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)C |

Introduction

Synthesis and Characterization

The synthesis of this compound typically involves:

-

Formation of the Benzothiazole Core: This is achieved through cyclization reactions involving substituted anilines and sulfur-containing reagents.

-

Amide Bond Formation: The benzothiazole derivative reacts with 3,4,5-triethoxybenzoic acid or its derivatives under coupling conditions (e.g., carbodiimides like DCC or EDC).

-

Purification and Characterization: The final product is purified using recrystallization or chromatography techniques and characterized via spectroscopic methods such as:

-

NMR (1H and 13C): Confirms the presence of aromatic protons and ethoxy groups.

-

IR Spectroscopy: Identifies functional groups like C=O (amide) and C-O (ethoxy).

-

Mass Spectrometry (MS): Verifies molecular weight.

-

Toxicity and Safety Profile

-

Benzothiazole derivatives have shown variable toxicity depending on substitution patterns.

-

Triethoxybenzamides are generally less toxic than their unsubstituted counterparts due to reduced reactivity.

Toxicological studies would be required to confirm its safety profile for pharmaceutical applications.

Potential Applications

Based on its predicted biological activities, N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide could be explored for:

-

Development as an anticancer agent targeting specific cancer cell lines.

-

Use as an antimicrobial agent against resistant bacterial strains.

-

Anti-inflammatory drug development for chronic inflammatory diseases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume